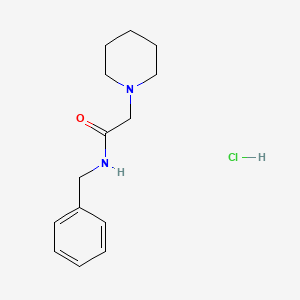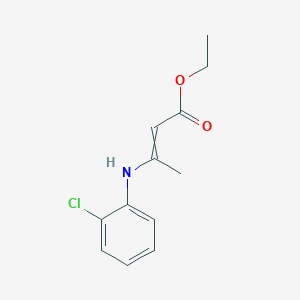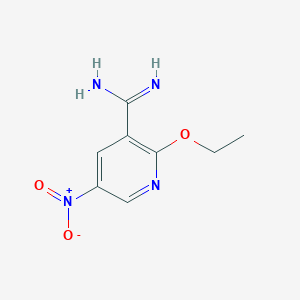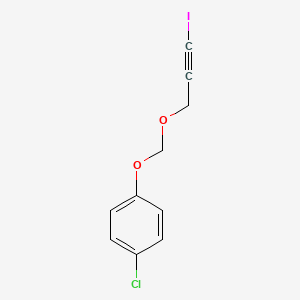
Reactive Yellow 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Yellow 15 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, making them highly durable and resistant to washing. This compound is primarily used in the textile industry for dyeing cotton, viscose, and other cellulosic fibers. It is known for its bright yellow color and excellent fastness properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reactive Yellow 15 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, depending on the specific steps involved .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carried out under controlled conditions. The final product is then purified and dried to obtain the dye in powder form. The industrial process ensures high yield and purity of the dye .
Chemical Reactions Analysis
Types of Reactions: Reactive Yellow 15 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nitro compounds.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Amine derivatives of the dye.
Substitution Products: Compounds with substituted functional groups on the aromatic ring.
Scientific Research Applications
Reactive Yellow 15 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Extensively used in the textile industry for dyeing and printing fabrics
Mechanism of Action
The mechanism of action of Reactive Yellow 15 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This covalent bonding ensures that the dye becomes an integral part of the fiber, providing excellent wash and light fastness. The dye molecules interact with the fiber through nucleophilic substitution or addition reactions, depending on the reactive groups present in the dye .
Comparison with Similar Compounds
- Reactive Red 49
- Reactive Blue 19
- Reactive Orange 16
- Reactive Green 19
Reactive Yellow 15 stands out for its specific applications in the textile industry and its excellent fastness properties, making it a preferred choice for dyeing cellulosic fibers.
Properties
CAS No. |
12226-47-0 |
|---|---|
Molecular Formula |
C20H20N4Na2O11S3 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O11S3.2Na/c1-12-10-16(17(34-3)11-18(12)36(26,27)9-8-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-4-6-15(7-5-14)37(28,29)30;;/h4-7,10-11,23H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
XHNGUZQWLVRGBP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


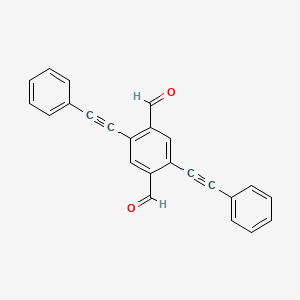
![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
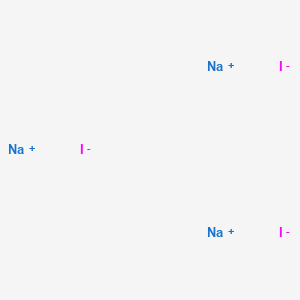
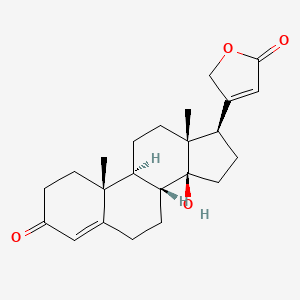

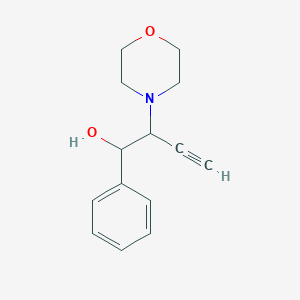
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
